molecular formula C11H10ClNO2S B1173065 4-chloro-N-methyl-1-naphthalenesulfonamide

4-chloro-N-methyl-1-naphthalenesulfonamide

Cat. No.: B1173065
M. Wt: 255.716
InChI Key: DDDOLSWXFIKMNF-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-1-naphthalenesulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides. This compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group attached to the nitrogen atom, and a sulfonamide group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-1-naphthalenesulfonamide typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred to maintain uniformity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-1-naphthalenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are usually conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.

Major Products Formed

    Substitution Reactions: Products include substituted naphthalenesulfonamides.

    Oxidation Reactions: Products include naphthalenesulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include naphthalenesulfonamides with reduced sulfonamide groups.

Scientific Research Applications

4-chloro-N-methyl-1-naphthalenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of various enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-methyl-1-naphthalenesulfonamide can be compared with other similar compounds, such as:

    4-chloro-N-methyl-2-naphthalenesulfonamide: Similar structure but with the chlorine atom at the 2-position.

    4-chloro-N-ethyl-1-naphthalenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.

    4-bromo-N-methyl-1-naphthalenesulfonamide: Similar structure but with a bromine atom instead of a chlorine atom.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the differences in their substituents.

Properties

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.716

IUPAC Name

4-chloro-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C11H10ClNO2S/c1-13-16(14,15)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,13H,1H3

InChI Key

DDDOLSWXFIKMNF-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl

Origin of Product

United States

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